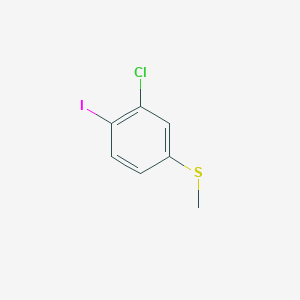

(3-Chloro-4-iodophenyl)(methyl)sulfane

Description

Properties

Molecular Formula |

C7H6ClIS |

|---|---|

Molecular Weight |

284.55 g/mol |

IUPAC Name |

2-chloro-1-iodo-4-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6ClIS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |

InChI Key |

RPOCZUVFGOWLNL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Chloro-4-iodophenyl)(methyl)sulfane with key analogs:

Key Observations :

Stability and Detection Challenges

- Stability : Iodine’s propensity for photolytic or thermal degradation may reduce the compound’s stability compared to fluorine-substituted analogs. However, the methyl sulfane group’s stability in biological systems aligns with other sulfane sulfur compounds, which coexist with H₂S .

- Detection : Quantification methods such as cyanide-mediated thiocyanate formation (Wood’s method) or phosphine-based trapping () are applicable but require optimization for heavy halogen interference .

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-Chloro-4-iodophenyl)(methyl)sulfane?

Methodological Answer: The synthesis of this compound typically involves halogenation and sulfane sulfur incorporation. Key steps include:

- Halogenation sequence : Chlorine and iodine substituents on the phenyl ring require careful regioselective halogenation. For example, iodination at the para position may require protecting groups to avoid undesired substitution .

- Sulfane sulfur introduction : Methylsulfane groups can be introduced via nucleophilic substitution using methylthiolate (CH₃S⁻) or via coupling reactions with methyl disulfides under basic conditions .

- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended, followed by NMR (¹H, ¹³C) and LC-MS to confirm purity (>95%) and molecular identity .

Challenges : Competing side reactions (e.g., over-halogenation or sulfur oxidation) may occur. Use inert atmospheres (N₂/Ar) to stabilize thioether bonds during synthesis .

Q. How can spectroscopic techniques be employed to characterize this compound?

Methodological Answer:

- ¹H and ¹³C NMR : The methylsulfane group (CH₃S–) shows a singlet at ~δ 2.1–2.3 ppm (¹H) and δ 15–20 ppm (¹³C). Aromatic protons adjacent to iodine (C–I) exhibit deshielding effects, with signals split due to coupling with neighboring substituents .

- Mass spectrometry (HRMS) : Confirm the molecular ion peak [M+H]⁺ at m/z 342.86 (C₇H₅ClIS⁺). Fragmentation patterns should align with loss of I (127.9 Da) or CH₃S (47.1 Da) .

- FT-IR : Key peaks include C–S stretch (~650 cm⁻¹) and C–I stretch (~500 cm⁻¹). Absence of S–O stretches (~1050 cm⁻¹) confirms no sulfone byproducts .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The iodine atom serves as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings). Key considerations:

- Catalytic systems : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for aryl-iodine activation. Reaction yields depend on solvent polarity (toluene > DMF) and temperature (80–120°C) .

- Competing pathways : The methylsulfane group may coordinate with Pd, requiring excess ligand to prevent catalyst poisoning. Monitor by ³¹P NMR to track phosphine ligand integrity .

- Substituent effects : The electron-withdrawing Cl substituent meta to I enhances oxidative addition rates but may reduce nucleophilic substitution efficiency .

Data contradiction example : Higher temperatures (120°C) improve coupling yields but risk sulfur oxidation. Balance with reducing agents (e.g., ascorbic acid) to stabilize the thioether .

Q. What strategies are effective for quantifying sulfane sulfur species derived from this compound in biological systems?

Methodological Answer: Sulfane sulfur (S⁰) detection requires methods compatible with biological matrices:

- Cyanolysis : React with KCN (pH 8.5–10) to form SCN⁻, measured via UV-Vis at 460 nm. Calibrate with Na₂Sₓ standards. Note: Interference from endogenous thiocyanate requires blank corrections .

- Fluorescent probes (e.g., SSP2) : These probes undergo cyclization upon reaction with sulfane sulfur, emitting fluorescence (λₑₓ/λₑₘ = 488/525 nm). Validate specificity using knockout models (e.g., cystathionine γ-lyase-deficient cells) .

- HPLC-MS/MS : Derivatize with monobromobimane (mBBr) to form stable adducts. Use a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) for separation. Quantify via MRM transitions (e.g., m/z 401 → 238) .

Limitation : Fluorescent probes may overestimate sulfane sulfur in reducing environments (e.g., high glutathione levels). Combine methods for cross-validation .

Q. How can computational modeling predict the biological interactions of this compound with protein targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cysteine-rich proteins (e.g., Keap1 or tyrosine phosphatases). Focus on sulfur’s nucleophilic attack on disulfide bonds .

- MD simulations : Simulate binding stability in explicit solvent (TIP3P water) for 100 ns. Analyze RMSD (<2 Å) and hydrogen bonding (e.g., between Cl/I and Arg/Lys residues) .

- QSAR models : Corrogate electronic parameters (Hammett σ for Cl/I substituents) with inhibitory activity (IC₅₀) against targets like NF-κB. Validate with in vitro assays (e.g., luciferase reporter systems) .

Challenge : The heavy iodine atom complicates force field parameterization. Use polarizable force fields (AMOEBA) for accurate halogen bonding simulations .

Q. What are the mechanistic implications of sulfane sulfur release from this compound under oxidative stress?

Methodological Answer:

- Oxidation pathways : Treat with H₂O₂ (1–10 mM) to oxidize the methylsulfane group to sulfoxide (CH₃S(O)–) or sulfone (CH₃SO₂–). Monitor via ¹H NMR (δ 2.5–3.0 ppm for sulfoxide) .

- Sulfane sulfur release : Under excess ROS, S–S bond cleavage releases polysulfides (H₂Sₓ). Quantify using methylene blue assays (λ = 670 nm) and compare with LC-MS data .

- Biological relevance : Released H₂Sₓ modulates redox signaling (e.g., Nrf2 activation). Use siRNA knockdown (e.g., Nrf2⁻/⁻ cells) to confirm downstream effects .

Contradiction : High ROS levels may degrade polysulfides to thiosulfate, necessitating time-resolved measurements to capture transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.